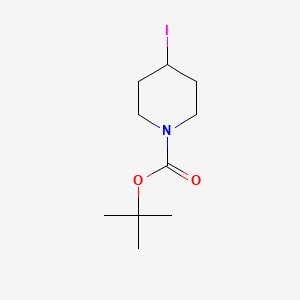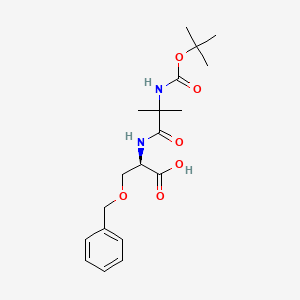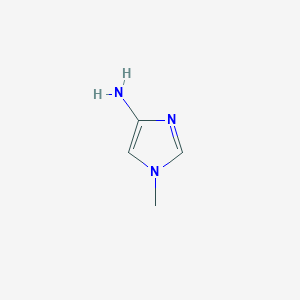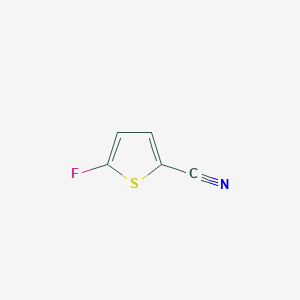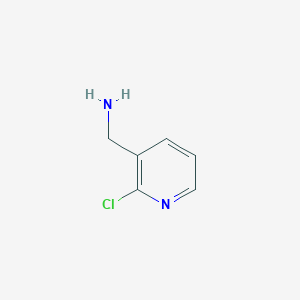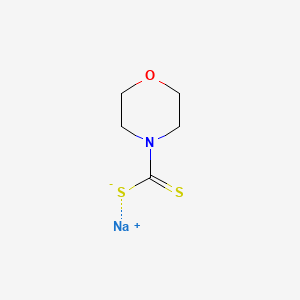
Sodium morpholine-4-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium morpholine-4-carbodithioate (SMCC) is a coordination compound that has been shown to have antimicrobial properties . It is considered to be a supramolecular coordination complex because it can form complexes with organic compounds .
Synthesis Analysis
The title compound was synthesized by dispersing morpholine into diethyl ether and stirring for 10 minutes. This was followed by the addition of an ice-cold methanolic solution of sodium hydroxide and stirring for 15 minutes at an ice-cold temperature. To this mixture, cold carbon disulfide was added dropwise. The mixture was stirred for 4 hours while maintaining an ice-cold temperature resulting in a formation of white precipitate which was collected by filtration. The product obtained was rinsed with diethyl ether and dried in a desiccator .Molecular Structure Analysis
The molecular formula of this compound is C5H9NOS2 . The crystal structure of this compound is monoclinic, P 2 1 / c (no. 14), with a = 28.8222 (3) Å, b = 5.6782 (3) Å, c = 12.3810 (9) Å, β = 102.074 (2)°, V = 1987.43 (17) Å 3, Z = 8 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.2611 . It has a density of 1.303g/cm3, a boiling point of 239°C at 760 mmHg, a refractive index of 1.608, a flash point of 98.4°C, and a vapour pressure of 0.0411mmHg at 25°C .科学的研究の応用
Metal Complex Formation
Sodium morpholine-4-carbodithioate has been studied for its ability to form complexes with various metals. For instance, it forms complexes with metals like titanium(IV), vanadium(IV), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II) (Aravamùdan, Brown, & Venkappayya, 1971). Similarly, lanthanide morpholine-4-carbodithioate complexes have been synthesized, showing the versatility of this compound in forming metal complexes (Ning, Xinmin, Hailiang, & Minyu, 1990).
Analytical Chemistry Applications
In analytical chemistry, this compound is used for the amperometric determination of metal ions such as Bi3+, Cu2+, Ni2+, Te4+, and Zn2+ (Rao, Brar, & Puri, 1982). It has also been used in the spectrophotometric determination of copper, cobalt, nickel, and tellurium (Gautam, Bansal, & Puri, 1981).
Crystallography and Structural Analysis
Research has been conducted on the crystal structure of potassium morpholine-4-carbodithioate monohydrate, providing insights into its molecular conformation and interactions (Mafud, 2012). This information is crucial for understanding how this compound interacts with other molecules and ions.
Potential in Cancer Research and Treatment
There is ongoing research into the potential use of this compound in cancer treatment. Studies have explored the structural features and anticancer properties of complexes containing this compound (Khan et al., 2020).
Environmental Impact Studies
The environmental impacts of chemicals like morpholine and its derivatives, including this compound, are being studied, particularly in relation to industrial cooling water additives and their effects on aquatic life (Thome et al., 2017).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium morpholine-4-carbodithioate involves the reaction of morpholine-4-carbodithioic acid with sodium hydroxide.", "Starting Materials": [ "Morpholine-4-carbodithioic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve morpholine-4-carbodithioic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product" ] } | |
CAS番号 |
873-58-5 |
分子式 |
C5H9NNaOS2 |
分子量 |
186.3 g/mol |
IUPAC名 |
sodium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9); |
InChIキー |
ARLNBWVMAGSZDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)[S-].[Na+] |
正規SMILES |
C1COCCN1C(=S)S.[Na] |
| 873-58-5 | |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
3581-30-4 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of Sodium morpholine-4-carbodithioate with different metal ions?
A: this compound acts as a uninegatively charged bidentate ligand when forming complexes with metal ions. [] This means that it binds to the metal ion through two sulfur atoms from its carbodithioate group. Research has shown that it forms complexes with the following stoichiometries:
- Ma(SS)₂: Where Ma represents divalent metal ions like Cu(II) and Ni(II). These complexes typically exhibit a square planar coordination geometry. []
- Mb(SS)₃: Where Mb represents trivalent metal ions like Co(III) and Fe(III). These complexes usually adopt an octahedral coordination geometry. Interestingly, the crystal structures of these complexes revealed the presence of trapped solvent molecules within the crystal lattice. []
Q2: How is the structure of this compound and its metal complexes confirmed?
A2: Various techniques are used to characterize this compound and its metal complexes:
- X-ray diffraction (XRD): Single-crystal XRD provides detailed 3D structural information, revealing the exact arrangement of atoms within the molecule and the coordination geometry around the metal center in complexes. [, ] For instance, the crystal structure of this compound itself was determined using this technique, revealing a monoclinic crystal system. []
- Powder X-ray diffraction (PXRD): PXRD is used to confirm the bulk phase purity of the synthesized complexes. The experimental PXRD patterns of the complexes closely matched those calculated from their respective single-crystal XRD data, confirming the phase purity of the bulk samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

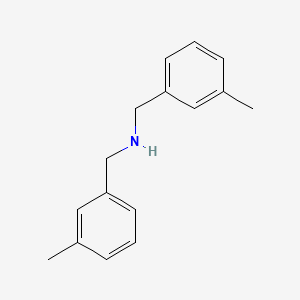
![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
